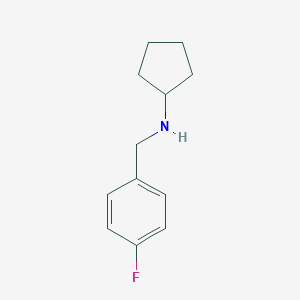

Cyclopentyl-(4-fluoro-benzyl)-amine

Description

BenchChem offers high-quality Cyclopentyl-(4-fluoro-benzyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl-(4-fluoro-benzyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUJIJXHVNXASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Cyclopentyl-(4-fluoro-benzyl)-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl-(4-fluoro-benzyl)-amine, a secondary amine featuring a cyclopentyl group and a fluorine-substituted benzyl moiety, is a versatile building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via reductive amination, and a thorough analysis of its structural characterization through modern analytical techniques. Furthermore, this document explores the compound's reactivity, stability, and its emerging role as a key intermediate in the development of novel therapeutics, particularly in the realm of neurodegenerative diseases.

Introduction

Cyclopentyl-(4-fluoro-benzyl)-amine (Figure 1) is a synthetic organic compound that has garnered interest in the field of drug discovery and development. Its structure, which combines the lipophilic cyclopentyl group with the electronically modified 4-fluorobenzyl group, makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can significantly influence the metabolic stability and pharmacokinetic properties of parent molecules, a feature highly desirable in drug design. This guide aims to be a comprehensive resource for researchers, providing both foundational knowledge and practical insights into the synthesis and characterization of this important chemical entity.

Figure 1. Chemical Structure of Cyclopentyl-(4-fluoro-benzyl)-amine.

Figure 1. Chemical Structure of Cyclopentyl-(4-fluoro-benzyl)-amine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Cyclopentyl-(4-fluoro-benzyl)-amine is essential for its handling, storage, and application in synthetic protocols. The key properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 85952-73-4 | [1] |

| Molecular Formula | C₁₂H₁₆FN | [1] |

| Molecular Weight | 193.26 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 65-69 °C | |

| Boiling Point | Not available | |

| Density | 1.506 g/cm³ (predicted) | |

| Flash Point | 124 °C (predicted) | |

| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | |

| pKa | Not experimentally determined; expected to be in the range of a typical secondary amine (around 10-11). |

Synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine

The most common and efficient method for the synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine is through reductive amination. This one-pot reaction involves the condensation of cyclopentanone with 4-fluorobenzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Mechanism: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its versatility and high yields. The reaction proceeds in two main steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-fluorobenzylamine) on the carbonyl carbon of the ketone (cyclopentanone). This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form a stable imine (or an iminium ion under acidic conditions).

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine C=N double bond to a C-N single bond, yielding the final secondary amine product. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred as it is a milder reducing agent and can be used in a one-pot procedure without the need to isolate the imine intermediate.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine on a laboratory scale.

Materials:

-

Cyclopentanone (1.0 eq)

-

4-Fluorobenzylamine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

-

Add 4-fluorobenzylamine (1.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 15-20 minutes. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford Cyclopentyl-(4-fluoro-benzyl)-amine as a white to off-white solid.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with the reported value.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized Cyclopentyl-(4-fluoro-benzyl)-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of Cyclopentyl-(4-fluoro-benzyl)-amine is expected to show distinct signals for the aromatic protons of the 4-fluorobenzyl group, the benzylic methylene protons, the methine proton on the cyclopentyl ring attached to the nitrogen, and the methylene protons of the cyclopentyl ring. The aromatic protons will appear as two multiplets in the range of δ 7.0-7.4 ppm. The benzylic protons (CH₂) will likely appear as a singlet around δ 3.7-3.9 ppm. The cyclopentyl protons will be observed in the aliphatic region (δ 1.2-2.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information about all the unique carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 115-165 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The benzylic carbon is expected around δ 50-55 ppm, and the cyclopentyl carbons will appear in the aliphatic region (δ 20-60 ppm).[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak (M⁺) at m/z 193 is expected. The fragmentation pattern will likely be dominated by the cleavage of the benzylic C-N bond, leading to the formation of the stable 4-fluorobenzyl cation (m/z 109) and the cyclopentylaminyl radical. Another significant fragment could be the tropylium ion (m/z 91) formed by rearrangement of the benzyl cation.

-

Electrospray Ionization (ESI-MS): In positive ion mode ESI-MS, the protonated molecule ([M+H]⁺) at m/z 194 will be the predominant ion.

Reactivity and Stability

Cyclopentyl-(4-fluoro-benzyl)-amine exhibits the typical reactivity of a secondary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

-

Basicity: As a secondary amine, it will react with acids to form the corresponding ammonium salts.

-

Nucleophilicity: The nitrogen atom can act as a nucleophile in various reactions, such as alkylation, acylation, and condensation reactions.

-

Stability: The compound is generally stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing agents should be avoided. It is advisable to store the compound in a cool, dry place, away from direct sunlight. Studies on related secondary benzylamines suggest they are stable in dilute aqueous solutions but may undergo slow hydrolysis in concentrated acidic or basic solutions over extended periods.[3]

Applications in Drug Discovery and Development

Cyclopentyl-(4-fluoro-benzyl)-amine serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic activities. The N-benzylcyclopentylamine scaffold is found in compounds investigated for a range of biological targets.

Intermediate for Neurodegenerative Disease Therapeutics

Patent literature suggests that derivatives of N-benzylcyclopentylamine are being explored for the treatment of neurodegenerative diseases.[1] The structural features of Cyclopentyl-(4-fluoro-benzyl)-amine make it an attractive starting material for the synthesis of libraries of compounds to be screened for activity against targets implicated in conditions such as Alzheimer's and Parkinson's disease. The cyclopentyl group can provide optimal lipophilicity for blood-brain barrier penetration, while the fluorobenzyl moiety can be further functionalized or serve to modulate the electronic properties of the molecule.

Building Block for Novel Scaffolds

The reactivity of the secondary amine allows for its incorporation into a variety of larger molecular frameworks. It can be used in the synthesis of:

-

Amides: By reaction with carboxylic acids or their derivatives.

-

Ureas and Thioureas: Through reaction with isocyanates and isothiocyanates, respectively.

-

Tertiary Amines: Via further alkylation reactions.

These transformations enable the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Conclusion

Cyclopentyl-(4-fluoro-benzyl)-amine is a synthetically accessible and versatile building block with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed and reliable synthetic protocol, and a summary of its analytical characterization. As the quest for novel therapeutics continues, the utility of such well-characterized and readily available intermediates will undoubtedly play a crucial role in the advancement of drug discovery and development.

References

-

PubChem. Cyclopentyl-(4-fluoro-benzyl)-amine. National Center for Biotechnology Information. [Link]

-

WIPO Patentscope. Patents are available for this chemical structure. [Link]

-

SpectraBase. N-Cyclopentyl-N-(4-fluorobenzyl)amine. John Wiley & Sons, Inc. [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis and stability of strongly acidic benzamide derivatives. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of Cyclopentyl-(4-fluoro-benzyl)-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific mechanism of action for Cyclopentyl-(4-fluoro-benzyl)-amine is not established in publicly available scientific literature. This guide, therefore, presents a series of well-reasoned, putative mechanisms of action derived from the known biological activities of its structural analogs. The experimental protocols outlined herein are designed to systematically investigate these hypotheses.

Introduction: Unraveling the Therapeutic Potential of a Novel Chemical Entity

Cyclopentyl-(4-fluoro-benzyl)-amine (PubChem CID: 834084) is a novel chemical entity for which no biological activity has been formally documented[1]. Its structure, however, which combines a cyclopentylamine moiety with a 4-fluorobenzyl group, suggests a strong potential for pharmacological activity, particularly within the central nervous system (CNS). The 4-fluorobenzylamine component is a known building block for pharmaceuticals targeting neurotransmitter systems, including antidepressants and anxiolytics[2][3]. Furthermore, various cyclopentylamine derivatives have demonstrated a wide array of biological effects, such as dual antagonism of the neurokinin-1 (NK1) receptor and inhibition of the serotonin reuptake transporter (SERT), as well as anticonvulsant properties[4][5].

This guide provides a comprehensive framework for elucidating the mechanism of action of Cyclopentyl-(4-fluoro-benzyl)-amine. It synthesizes information from related compounds to propose testable hypotheses and details the experimental workflows required to validate them.

Putative Mechanisms of Action: A Synthesis of Structure-Activity Relationships

Based on the pharmacological profiles of its core components, two primary hypotheses for the mechanism of action of Cyclopentyl-(4-fluoro-benzyl)-amine are proposed:

Hypothesis 1: Dual NK1 Receptor Antagonism and Serotonin Reuptake Inhibition

A compelling precedent exists for cyclopentylamine derivatives acting as dual inhibitors of the NK1 receptor and the serotonin reuptake transporter (SERT)[4]. This dual activity is a promising strategy for the development of novel antidepressants.

-

NK1 Receptor Antagonism: The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in the pathophysiology of depression and anxiety. Antagonism of this receptor has been shown to produce antidepressant-like effects.

-

Serotonin Reuptake Inhibition (SERT): Inhibition of SERT increases the extracellular concentration of serotonin, a key neurotransmitter in mood regulation. This is the mechanism of action for the widely prescribed selective serotonin reuptake inhibitors (SSRIs).

The combination of these two mechanisms in a single molecule could offer a synergistic therapeutic effect with a potentially improved side-effect profile compared to existing treatments.

Caption: Putative dual mechanism of Cyclopentyl-(4-fluoro-benzyl)-amine.

Hypothesis 2: Anticonvulsant Activity via Modulation of Ion Channels

Derivatives of N-benzyl-2-acetamidopropionamide have been identified as potent anticonvulsants[5]. While Cyclopentyl-(4-fluoro-benzyl)-amine has a different overall structure, the presence of the N-benzylamine moiety is a key structural feature shared with this class of compounds. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium or calcium channels, or enhancement of GABAergic inhibition.

Experimental Protocols for Target Validation

To systematically investigate the proposed mechanisms of action, a tiered approach involving in vitro and in vivo assays is recommended.

Tier 1: In Vitro Target Engagement and Functional Assays

Objective: To determine the binding affinity of Cyclopentyl-(4-fluoro-benzyl)-amine to the human NK1 receptor and SERT.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing either the human NK1 receptor or human SERT.

-

Binding Reaction: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-Substance P for NK1R, [³H]-citalopram for SERT) and varying concentrations of Cyclopentyl-(4-fluoro-benzyl)-amine.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibitory constant) from competition binding curves.

| Target | Radioligand | Non-specific Ligand |

| Human NK1 Receptor | [³H]-Substance P | Aprepitant (10 µM) |

| Human SERT | [³H]-citalopram | Fluoxetine (10 µM) |

Objective: To assess the functional activity of the compound as an antagonist of the NK1 receptor and an inhibitor of SERT.

-

NK1 Receptor Functional Assay (Calcium Mobilization):

-

Culture CHO-K1 cells stably expressing the human NK1 receptor.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate cells with varying concentrations of Cyclopentyl-(4-fluoro-benzyl)-amine.

-

Stimulate the cells with Substance P (EC₈₀ concentration).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Calculate the IC₅₀ value.

-

-

SERT Functional Assay (Neurotransmitter Uptake):

-

Use HEK293 cells stably expressing human SERT.

-

Pre-incubate the cells with varying concentrations of Cyclopentyl-(4-fluoro-benzyl)-amine.

-

Add [³H]-serotonin and incubate to allow for uptake.

-

Wash the cells to remove extracellular [³H]-serotonin.

-

Lyse the cells and measure the intracellular radioactivity.

-

Calculate the IC₅₀ value for the inhibition of serotonin uptake.

-

Objective: To evaluate the effect of the compound on the activity of key ion channels involved in neuronal excitability.

Methodology:

-

Utilize automated patch-clamp electrophysiology.

-

Use cell lines expressing relevant voltage-gated sodium channels (e.g., NaV1.1, NaV1.2, NaV1.6) and calcium channels (e.g., CaV2.2).

-

Apply varying concentrations of Cyclopentyl-(4-fluoro-benzyl)-amine and measure the effect on channel currents.

Caption: In Vitro experimental workflow for mechanism elucidation.

Tier 2: In Vivo Pharmacodynamic and Efficacy Models

Should the in vitro data support one or both hypotheses, the following in vivo studies would be warranted.

Objective: To assess the antidepressant-like effects of Cyclopentyl-(4-fluoro-benzyl)-amine.

Methodology:

-

Administer the compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal or oral).

-

After a set pre-treatment time, place the animals individually in a cylinder of water.

-

Record the duration of immobility during a 6-minute test session.

-

A significant reduction in immobility time is indicative of an antidepressant-like effect.

Objective: To evaluate the anticonvulsant potential of the compound.

Methodology:

-

Administer the compound or vehicle to mice or rats.

-

At the time of peak effect, induce a seizure via corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection against tonic hindlimb extension is a hallmark of anticonvulsant activity.

Potential Therapeutic Implications

The elucidation of the mechanism of action of Cyclopentyl-(4-fluoro-benzyl)-amine will be pivotal in determining its therapeutic potential.

-

If the compound is validated as a dual NK1 antagonist and SERT inhibitor , it could represent a next-generation antidepressant with a novel mechanism of action. Such a profile could be beneficial for patients with treatment-resistant depression or those who do not respond well to traditional SSRIs.

-

If the compound demonstrates significant anticonvulsant activity , it could be developed as a new treatment for epilepsy. Further studies would be required to determine its efficacy in different seizure models and its safety profile.

Conclusion

While the precise mechanism of action of Cyclopentyl-(4-fluoro-benzyl)-amine remains to be discovered, its chemical structure provides a strong rationale for investigating its potential as a CNS-active agent. The hypotheses of dual NK1 receptor antagonism/SERT inhibition and anticonvulsant activity are grounded in the known pharmacology of related molecules. The systematic experimental approach outlined in this guide provides a clear and robust pathway to elucidate its biological function and unlock its potential therapeutic value.

References

-

4-Fluorobenzylamine - MySkinRecipes. (URL: [Link])

-

Nucleophilic Reaction of Cyclopentylamine on Phthalimide Derivatives: Synthesis and Antinociceptive Activity of Products. Acta Poloniae Pharmaceutica, 64(4), 365-368. (URL: [Link])

-

Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3465. (URL: [Link])

-

Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(6), 1611-1614. (URL: [Link])

- Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermedi

-

4-Fluorobenzylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (URL: [Link])

-

Cyclopentyl-(4-fluoro-benzyl)-amine | C12H16FN | CID 834084 - PubChem. (URL: [Link])

-

4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem. (URL: [Link])

-

Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 36(12), 1716-1725. (URL: [Link])

Sources

- 1. Cyclopentyl-(4-fluoro-benzyl)-amine | C12H16FN | CID 834084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

"Cyclopentyl-(4-fluoro-benzyl)-amine" biological activity

An In-Depth Technical Guide to the Potential Biological Activity of Cyclopentyl-(4-fluoro-benzyl)-amine

Authored by a Senior Application Scientist

Foreword

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on Cyclopentyl-(4-fluoro-benzyl)-amine, a compound at the intersection of promising structural motifs. While direct, extensive research on this specific molecule is nascent, a wealth of information can be gleaned from its constituent parts: the cyclopentylamine core and the 4-fluorobenzylamine moiety. This document serves as a technical exploration for researchers, scientists, and drug development professionals, providing a framework for investigating its potential biological activities. We will delve into the known pharmacology of related compounds to build a hypothesis-driven approach to understanding the potential of Cyclopentyl-(4-fluoro-benzyl)-amine and outline detailed experimental protocols to validate these hypotheses.

Compound Profile: Cyclopentyl-(4-fluoro-benzyl)-amine

Cyclopentyl-(4-fluoro-benzyl)-amine (PubChem CID: 834084) is a secondary amine with the molecular formula C₁₂H₁₆FN[1]. Its structure combines a flexible cyclopentyl group with a fluorinated aromatic ring, features commonly found in biologically active molecules.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆FN | [1] |

| Molecular Weight | 193.26 g/mol | [1] |

| IUPAC Name | N-[(4-fluorophenyl)methyl]cyclopentanamine | [1] |

| CAS Number | 85952-73-4 | [1] |

The fluorine substitution on the benzyl ring is a key feature, as fluorination can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[2]. The cyclopentyl group provides a non-polar, three-dimensional scaffold that can influence receptor binding and selectivity.

Inferred Biological Activity and Therapeutic Potential

Based on the known activities of its structural relatives, we can hypothesize several promising areas of biological activity for Cyclopentyl-(4-fluoro-benzyl)-amine.

Central Nervous System (CNS) Applications

The 4-fluorobenzylamine moiety is a common building block for CNS-active compounds, particularly antidepressants and anxiolytics[3]. Furthermore, a cyclopentylamine derivative has been identified as a potent dual antagonist of the Neurokinin-1 (NK1) receptor and inhibitor of the Serotonin Reuptake Transporter (SERT)[4]. This dual activity is a promising strategy for treating depression. Ketamine, a cyclohexanone-derived anesthetic, also highlights the role of cyclic amines in targeting CNS receptors like the NMDA receptor[5][6][7].

Hypothesized Activity: Dual NK1 receptor antagonist and SERT inhibitor, with potential antidepressant and anxiolytic effects.

Oncology

4-Fluorobenzylamine has been shown to radiosensitize tumor cells by inhibiting the synthesis of cyclin D2, a protein required for cell proliferation[8]. The cyclopentyl moiety is also present in various anticancer agents. For instance, cyclopentyl[d]pyrimidin-4-yl)piperazine compounds are key intermediates in the synthesis of Ipatasertib, an AKT inhibitor for cancer treatment[9]. Additionally, a compound containing a 4-fluorobenzyl group, 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one, is a potent inhibitor of PARP-1 and PARP-2, enzymes involved in DNA repair, and is in clinical development for BRCA1/2-defective cancers[10][11].

Hypothesized Activity: Potential anticancer agent, possibly through inhibition of cell cycle proteins or DNA repair mechanisms.

Antimicrobial Activity

Cyclopentanamine derivatives have been investigated as inhibitors of viral neuraminidase and bacterial MraY, an enzyme crucial for peptidoglycan biosynthesis[12]. The 4-fluorobenzylamine scaffold has also been incorporated into carbazole derivatives with demonstrated activity against Gram-positive bacteria, such as Staphylococcus aureus[2].

Hypothesized Activity: Potential antibacterial and antiviral properties.

Proposed Mechanisms of Action

The potential biological activities of Cyclopentyl-(4-fluoro-benzyl)-amine are likely mediated by its interaction with specific protein targets.

CNS Targets

-

SERT and NK1 Receptor: The compound may bind to the serotonin transporter, inhibiting the reuptake of serotonin from the synaptic cleft, and simultaneously block the NK1 receptor, preventing the binding of Substance P. This dual mechanism is thought to have a synergistic antidepressant effect[4].

Caption: Proposed dual mechanism of action in depression.

Anticancer Targets

-

Cyclin D2: The compound may downregulate the expression of cyclin D2, leading to cell cycle arrest and inhibition of tumor cell proliferation[8].

-

PARP Inhibition: The 4-fluorobenzyl moiety could play a role in binding to and inhibiting Poly(ADP-ribose) polymerase (PARP), preventing DNA repair in cancer cells and leading to apoptosis, particularly in cells with existing DNA repair defects like BRCA mutations[11].

Antimicrobial Targets

-

Bacterial Enzymes: The cyclopentylamine core could target essential bacterial enzymes like MraY, disrupting cell wall synthesis[12].

-

Viral Proteins: The compound might inhibit viral proteins such as neuraminidase, preventing the release of new virions from infected cells[12].

Experimental Protocols for Validation

To investigate the hypothesized biological activities, a series of in vitro assays are proposed.

CNS Activity Workflow

Caption: Workflow for evaluating CNS activity.

Protocol 1: SERT Binding Assay

-

Objective: To determine the binding affinity of Cyclopentyl-(4-fluoro-benzyl)-amine to the human serotonin transporter.

-

Materials:

-

HEK293 cells stably expressing human SERT.

-

[³H]-Citalopram (radioligand).

-

Test compound stock solution (in DMSO).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Scintillation fluid and vials.

-

Microplate harvester and scintillation counter.

-

-

Procedure:

-

Prepare cell membranes from HEK293-hSERT cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Citalopram, and varying concentrations of the test compound.

-

For non-specific binding control wells, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

Add cell membranes to each well to initiate the binding reaction.

-

Incubate at room temperature for 1 hour.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Add scintillation fluid to each filter and count the radioactivity.

-

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value.

Anticancer Activity Workflow

Protocol 2: Cytotoxicity Assay (MTS Assay)

-

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer)[13].

-

Complete cell culture medium.

-

Test compound stock solution.

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

-

96-well plates.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Antimicrobial Activity Workflow

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Test compound stock solution.

-

96-well plates.

-

-

Procedure:

-

Prepare a twofold serial dilution of the test compound in the 96-well plate.

-

Inoculate each well with a standardized suspension of the bacteria.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration with no visible growth.

-

Conclusion and Future Directions

Cyclopentyl-(4-fluoro-benzyl)-amine is a compound with significant, albeit underexplored, therapeutic potential. By leveraging the known biological activities of its constituent chemical motifs, we have established a strong rationale for investigating its utility in CNS disorders, oncology, and infectious diseases. The experimental protocols outlined in this guide provide a clear path forward for elucidating its specific mechanisms of action and quantifying its potency. Future research should focus on in vivo efficacy studies in relevant animal models for the most promising activities identified in vitro, as well as absorption, distribution, metabolism, and excretion (ADME) profiling to assess its drug-like properties.

References

-

PubChem. (n.d.). Cyclopentyl-(4-fluoro-benzyl)-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved from [Link]

- Kubacka, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3465.

- Wu, Y., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(6), 1611-1614.

-

LookChem. (n.d.). Cyclopentylamine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Fluorobenzylamine. Retrieved from [Link]

- Wujec, M., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)

-

Oakwood Chemical. (n.d.). Cyclopentyl-(4-fluoro-benzyl)-amine. Retrieved from [Link]

- Google Patents. (n.d.). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.

- Google Patents. (n.d.). US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide.

-

CP Lab Safety. (n.d.). Cyclopentyl-(4-fluoro-benzyl)-amine, min 97%, 1 gram. Retrieved from [Link]

-

European Patent Office. (n.d.). EP1615909A1 - PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES. Retrieved from [Link]

- Google Patents. (n.d.). US8475842B2 - Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

- Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4058.

- Google Patents. (n.d.). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

- Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.

-

PubChem. (n.d.). Cyclopentyl-(3-difluoromethoxy-benzyl)-amine. Retrieved from [Link]

- Giri, S., et al. (2024). Pharmacological role and different routes of synthesis of ketamine: a general anesthetic - a mini review.

-

Wikipedia. (n.d.). Ketamine. Retrieved from [Link]

- Mion, G. (2017). Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings). CNS Neuroscience & Therapeutics, 23(11), 833-840.

Sources

- 1. Cyclopentyl-(4-fluoro-benzyl)-amine | C12H16FN | CID 834084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ketamine - Wikipedia [en.wikipedia.org]

- 7. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS - Google Patents [patents.google.com]

- 10. US8475842B2 - Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 11. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of Cyclopentyl-(4-fluoro-benzyl)-amine: A Technical Guide for Drug Discovery Professionals

Introduction: Deconstructing Cyclopentyl-(4-fluoro-benzyl)-amine for Targeted Assay Development

The novel chemical entity, Cyclopentyl-(4-fluoro-benzyl)-amine, presents a unique scaffold for potential therapeutic development.[1][2][3] Its structural motifs, specifically the benzylamine core, suggest a possible interaction with monoaminergic systems, which are critical in neurotransmission and are implicated in a wide range of neurological and psychiatric disorders. This guide provides a comprehensive, technically-grounded framework for the in vitro screening of this compound. We will move beyond a simple checklist of assays, instead focusing on a logical, iterative screening cascade designed to elucidate the compound's primary targets, mechanism of action, and potential liabilities.

Our approach is rooted in building a robust data package that not only identifies biological activity but also provides a clear rationale for subsequent preclinical development. Each proposed assay is selected for its relevance to the chemical structure of Cyclopentyl-(4-fluoro-benzyl)-amine and its potential to deliver high-quality, interpretable data.

Part 1: Primary Screening - Target Identification and Initial Characterization

The initial phase of our screening cascade is designed to cast a focused net, exploring the most probable biological targets based on the compound's chemical structure. Given the benzylamine moiety, we will prioritize two key players in monoamine signaling: Monoamine Oxidases (MAO) and the Trace Amine-Associated Receptor 1 (TAAR1).

Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters.[4] Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine, a mechanism utilized in the treatment of depression and neurodegenerative diseases.[4]

The structural similarity of Cyclopentyl-(4-fluoro-benzyl)-amine to known MAO substrates and inhibitors makes MAO-A and MAO-B primary targets of interest. An initial screen against both isoforms is essential to determine if the compound possesses inhibitory activity and to assess its selectivity.

A one-step fluorometric assay is a robust and high-throughput compatible method for primary screening.[5][6] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[6][7]

Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Recombinant human MAO-A and MAO-B enzymes are used as the enzyme source.[4]

-

A suitable substrate, such as p-tyramine (for both MAO-A and MAO-B) or more specific substrates like serotonin for MAO-A and benzylamine for MAO-B, is prepared in an appropriate assay buffer.[5][7]

-

A fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) are also prepared.[5]

-

-

Compound Preparation:

-

Assay Procedure (384-well format):

-

Add MAO-A or MAO-B enzyme to the wells of a black, flat-bottom 384-well plate.[5]

-

Add the test compound or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[7]

-

Initiate the reaction by adding a mixture of the substrate, fluorescent probe, and HRP.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red) over time using a plate reader.[7]

-

-

Data Analysis:

-

The rate of fluorescence increase is proportional to MAO activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

A potent and selective inhibitor of either MAO-A or MAO-B would be a significant finding. The IC₅₀ values will guide the decision to proceed with more detailed mechanistic studies.

| Parameter | Description | Acceptance Criteria |

| IC₅₀ | The concentration of the compound that inhibits 50% of the enzyme's activity. | < 10 µM for hit consideration. |

| Selectivity Index | The ratio of the IC₅₀ for the less active isoform to the IC₅₀ for the more active isoform. | > 10-fold for selective inhibitors. |

| Z'-factor | A statistical measure of assay quality. | > 0.5 for a robust assay.[5] |

Workflow for Primary MAO Inhibition Screening

Caption: Primary screening workflow for MAO-A and MAO-B inhibition.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism Assays

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines and plays a modulatory role in monoaminergic systems.[8] TAAR1 agonists have therapeutic potential for treating schizophrenia, depression, and addiction.[9][10]

The benzylamine scaffold is a known feature of some TAAR1 agonists. Therefore, evaluating the agonistic activity of Cyclopentyl-(4-fluoro-benzyl)-amine at TAAR1 is a logical step in the primary screening phase.

TAAR1 is primarily a Gs-coupled GPCR, meaning its activation leads to an increase in intracellular cyclic AMP (cAMP).[11][12][13] A cell-based cAMP assay is a direct functional measure of receptor activation.[12][14]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

-

Cell Culture:

-

Use a stable cell line expressing human TAAR1, such as CHO-K1 or HEK293 cells.[10]

-

-

Compound and Control Preparation:

-

Prepare serial dilutions of Cyclopentyl-(4-fluoro-benzyl)-amine.

-

A known TAAR1 agonist (e.g., β-phenethylamine) is used as a positive control.[9]

-

-

Assay Procedure (384-well format):

-

Plate the TAAR1-expressing cells in a 384-well plate and incubate overnight.

-

Add the test compound or control to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and add the HTRF cAMP detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

-

Incubate to allow for the competitive binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

The HTRF ratio is inversely proportional to the intracellular cAMP concentration.

-

Calculate the percentage of activation relative to the maximal response of the positive control.

-

Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

A potent agonist at TAAR1 would be a promising result. The EC₅₀ value will be the primary determinant for progression to secondary assays.

| Parameter | Description | Acceptance Criteria |

| EC₅₀ | The concentration of the compound that produces 50% of the maximal response. | < 10 µM for hit consideration. |

| Eₘₐₓ | The maximum effect of the compound, expressed as a percentage of the positive control. | > 80% for a full agonist. |

| Z'-factor | A statistical measure of assay quality. | > 0.5 for a robust assay. |

Workflow for Primary TAAR1 Agonism Screening

Caption: Primary screening workflow for TAAR1 agonism.

Part 2: Secondary Screening - Hit Confirmation and Mechanistic Elucidation

Once a primary hit is identified, secondary assays are crucial for confirming the activity and gaining a deeper understanding of the compound's mechanism of action.

Confirmation of Target Engagement: Radioligand Binding Assay

Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for its target receptor.[15][16]

This assay will confirm that the observed functional activity in the primary screen is due to a direct interaction with the target protein. It provides a quantitative measure of binding affinity (Ki).

Experimental Protocol: TAAR1 Radioligand Binding Assay

-

Membrane Preparation:

-

Assay Components:

-

A suitable radioligand for TAAR1 (e.g., [³H]-EPPTB).

-

Serial dilutions of Cyclopentyl-(4-fluoro-benzyl)-amine.

-

A known high-affinity TAAR1 ligand for determining non-specific binding.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle, or the non-specific binding control.[18]

-

Incubate to allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.[15][18]

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value from the competition binding curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Orthogonal Functional Assays

To ensure the observed activity is not an artifact of the primary assay format, an orthogonal functional assay with a different readout is recommended.

Confirmation of activity in a different assay format increases confidence in the hit. For a GPCR like TAAR1, a β-arrestin recruitment assay is an excellent orthogonal choice, as it measures a distinct signaling pathway.

Experimental Protocol: β-Arrestin Recruitment Assay

-

Assay Principle:

-

This assay utilizes a cell line co-expressing TAAR1 fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.

-

Agonist binding promotes the interaction of β-arrestin with the receptor, bringing the two enzyme fragments together and generating a detectable signal (e.g., luminescence or fluorescence).

-

-

Procedure:

-

Plate the assay-ready cells.

-

Add serial dilutions of Cyclopentyl-(4-fluoro-benzyl)-amine.

-

Incubate and then add the substrate for the reporter enzyme.

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

-

Part 3: Safety and Selectivity Profiling

Early assessment of potential liabilities is critical for making informed decisions about the progression of a compound.

hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[19][20] This is a critical safety screen for all drug candidates.

Automated patch clamp systems provide high-quality data on ion channel function and are the industry standard for hERG screening.[19]

Experimental Protocol: Automated Patch Clamp hERG Assay

-

Cell Line:

-

Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[19]

-

-

Procedure:

-

Cells are captured on a microfluidic chip.

-

A whole-cell patch clamp configuration is established.

-

A specific voltage protocol is applied to elicit the hERG current.[21]

-

The test compound is applied at multiple concentrations, and the effect on the hERG current is measured.

-

-

Data Analysis:

-

The percentage of hERG current inhibition is calculated for each concentration.

-

An IC₅₀ value for hERG inhibition is determined.

-

Cytochrome P450 (CYP) Inhibition Assays

CYP enzymes are the primary enzymes involved in drug metabolism.[22] Inhibition of these enzymes can lead to drug-drug interactions.[23][24]

This assay uses human liver microsomes, which contain a mixture of CYP enzymes, and isoform-specific substrates.[23][25]

Experimental Protocol: CYP Inhibition Assay

-

Assay System:

-

Procedure:

-

Incubate human liver microsomes with an isoform-specific substrate and a range of concentrations of Cyclopentyl-(4-fluoro-benzyl)-amine.

-

Initiate the reaction by adding NADPH.

-

Quench the reaction after a specific time.

-

Analyze the formation of the specific metabolite by LC-MS/MS.[23]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolite formation.

-

Determine the IC₅₀ value for each CYP isoform.

-

Signaling and Safety Profiling Overview

Caption: Integrated secondary and safety screening cascade.

Conclusion: A Data-Driven Path Forward

This technical guide outlines a strategic and technically robust in vitro screening cascade for the novel compound Cyclopentyl-(4-fluoro-benzyl)-amine. By logically progressing from primary target identification to mechanistic confirmation and early safety assessment, this approach provides a comprehensive data package to support informed decision-making in the drug discovery process. The emphasis on quantitative, high-quality assays and orthogonal validation ensures the scientific integrity of the findings, paving the way for the potential development of a novel therapeutic agent.

References

- cAMP assays in GPCR drug discovery. (2017). PubMed.

- cAMP Assay. Creative Bioarray.

- cAMP Accumulation Assay. Creative BioMart.

- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell. Revvity.

- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.

- Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Nature.

- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

- hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.

- CYP Inhibition Assay. LifeNet Health LifeSciences.

- Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.

- hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.

- Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520). Sigma-Aldrich.

- High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006). Acta Pharmacologica Sinica.

- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA.

- Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie.

- Assay in Summary_ki. BindingDB.

- Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.

- AID 686984 - Counterscreen for agonists of the human trace amine associated receptor 1 (hTAAR1). PubChem.

- Cyclopentyl-(4-fluoro-benzyl)-amine | C12H16FN | CID 834084. PubChem.

- Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. (2024). MDPI.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Radioligand Binding Assay. Gifford Bioscience.

- Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. (2023). Frontiers.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). ResearchGate.

- Cyclopentyl-(4-fluoro-benzyl)-amine. Matrix Scientific.

- Cyclopentyl-(4-fluoro-benzyl)-amine, min 97%, 1 gram. CP Lab Safety.

Sources

- 1. Cyclopentyl-(4-fluoro-benzyl)-amine | C12H16FN | CID 834084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 6. assaygenie.com [assaygenie.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. AID 686984 - Counterscreen for agonists of the human trace amine associated receptor 1 (hTAAR1): Fluorescence-based cell-based high throughput dose response assay to identify hTAAR1 agonist that also desensitize TAAR1 receptor response. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment [frontiersin.org]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 13. resources.revvity.com [resources.revvity.com]

- 14. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. Assay in Summary_ki [bindingdb.org]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. fda.gov [fda.gov]

- 22. lnhlifesciences.org [lnhlifesciences.org]

- 23. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 24. criver.com [criver.com]

- 25. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 26. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

An In-Depth Technical Guide to the Synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine, a secondary amine with potential applications in medicinal chemistry and materials science. While the specific discovery of this compound is not prominently documented in publicly available literature, its synthesis is a classic example of reductive amination. This guide will delve into the mechanistic underpinnings of this synthetic strategy, provide a detailed, field-proven experimental protocol, and present expected analytical data for the final product. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Context

Cyclopentyl-(4-fluoro-benzyl)-amine, with the CAS Number 85952-73-4, belongs to the class of substituted benzylamines.[1] The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. The cyclopentyl moiety introduces a non-aromatic, lipophilic group that can influence the compound's interaction with biological targets. Although its specific applications are not widely reported, its structural motifs are prevalent in various biologically active molecules.

The synthesis of this and similar secondary amines is most efficiently achieved through reductive amination.[2] This powerful and versatile reaction forms a carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine to an amine.[3] This method is generally preferred over direct alkylation of amines with alkyl halides, as it avoids the common issue of overalkylation and the formation of quaternary ammonium salts.[4]

The Synthetic Core: Reductive Amination

The synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine proceeds via the reductive amination of 4-fluorobenzaldehyde with cyclopentylamine. The reaction can be performed in a one-pot procedure using a mild and selective reducing agent.[5]

Mechanistic Pathway

The reaction mechanism involves two key steps:

-

Imine Formation: The nucleophilic cyclopentylamine attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by the elimination of a water molecule to form an imine intermediate.

-

Reduction: The imine is then reduced to the final secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly effective choice.[5] It is a mild reducing agent that is selective for imines in the presence of aldehydes and is compatible with a wide range of functional groups.[5][6]

The overall synthetic pathway is illustrated in the diagram below:

Figure 1: Synthetic pathway for Cyclopentyl-(4-fluoro-benzyl)-amine via reductive amination.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | ≥98% |

| Cyclopentylamine | C₅H₁₁N | 85.15 | ≥99% |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | ≥95% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular |

Step-by-Step Procedure

-

To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentylamine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure Cyclopentyl-(4-fluoro-benzyl)-amine.

The experimental workflow is depicted in the following diagram:

Figure 2: Experimental workflow for the synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine.

Product Characterization and Data

The final product, Cyclopentyl-(4-fluoro-benzyl)-amine, should be a colorless to pale yellow oil or a low-melting solid.[7] Proper characterization is essential to confirm its identity and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆FN[1] |

| Molar Mass | 193.26 g/mol [1] |

| Melting Point | 65-69 °C[7] |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Spectroscopic Data

While a complete set of experimental spectra is not available in the public domain, typical expected spectroscopic data based on the structure are as follows:

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.3 (m, 2H, Ar-H), ~6.9-7.0 (m, 2H, Ar-H), 3.75 (s, 2H, Ar-CH₂-N), ~3.0-3.1 (m, 1H, N-CH-cyclopentyl), ~1.3-1.9 (m, 8H, cyclopentyl-H), ~1.5 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~162 (d, J=245 Hz, C-F), ~136 (d, J=3 Hz, C-Ar), ~130 (d, J=8 Hz, CH-Ar), ~115 (d, J=21 Hz, CH-Ar), ~59 (N-CH-cyclopentyl), ~53 (Ar-CH₂-N), ~33 (CH₂-cyclopentyl), ~24 (CH₂-cyclopentyl).

-

Mass Spectrometry (EI): m/z 193 (M⁺), 109 (base peak, [F-C₆H₄-CH₂]⁺).

Conclusion

The synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine is a robust and efficient process achievable through reductive amination. The use of sodium triacetoxyborohydride as a reducing agent offers a mild and selective method, making this synthesis accessible in most organic chemistry laboratories. This guide provides the necessary theoretical background and a practical, step-by-step protocol to aid researchers in the successful synthesis and characterization of this compound for further investigation in their respective fields.

References

-

TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. (2024). Tokyo Chemical Industry Co., Ltd.

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 92(7), 1249–1252.

-

Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University.

-

Cyclopentyl-(4-fluoro-benzyl)-amine. (n.d.). PubChem. Retrieved January 15, 2026, from

-

Cyclopentyl-(4-fluoro-benzyl)-amine. (n.d.). Matrix Scientific. Retrieved January 15, 2026, from

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules, 27(8), 2465.

-

Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1253-1255.

Sources

- 1. Cyclopentyl-(4-fluoro-benzyl)-amine | C12H16FN | CID 834084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

An In-depth Technical Guide to Cyclopentyl-(4-fluoro-benzyl)-amine Analogues and Derivatives: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of analogues and derivatives of Cyclopentyl-(4-fluoro-benzyl)-amine. As a core scaffold, this molecule presents a unique combination of a lipophilic cyclopentyl group and an electronically modified fluorobenzyl moiety, making it a compelling starting point for medicinal chemistry campaigns. This document delves into the strategic design of novel analogues, detailed synthetic methodologies with a focus on reductive amination, and thorough characterization techniques. Furthermore, it explores the prospective biological activities of these compounds, particularly as inhibitors of monoamine oxidase (MAO), and outlines the foundational principles for establishing a robust structure-activity relationship (SAR). This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Rationale for Exploring Cyclopentyl-(4-fluoro-benzyl)-amine Analogues

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in medicinal chemistry. The strategic incorporation of fluorine into drug candidates has become a well-established approach to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity. The parent molecule, Cyclopentyl-(4-fluoro-benzyl)-amine, serves as an exemplary starting point for the development of new chemical entities. The cyclopentyl group imparts a degree of conformational rigidity and lipophilicity, which can enhance membrane permeability and target engagement. The 4-fluorobenzyl group, on the other hand, introduces a site for potential hydrogen bonding and alters the electronic properties of the aromatic ring, which can influence receptor interactions and metabolic pathways.

This guide will provide a detailed exploration of the chemical space surrounding this core scaffold, with the aim of equipping researchers with the knowledge to design, synthesize, and evaluate novel analogues with potential applications in areas such as neurodegenerative diseases and psychiatric disorders.

Synthetic Strategies for Analogue Development

The synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine and its derivatives is most efficiently achieved through reductive amination. This versatile and widely used reaction allows for the formation of the crucial secondary amine linkage in a controlled and often high-yielding manner.

Core Synthesis via Reductive Amination

The foundational synthesis involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine in the presence of a reducing agent. For the parent compound, this translates to the reaction of 4-fluorobenzaldehyde with cyclopentylamine.

General Reaction Scheme:

Caption: General workflow for the synthesis of the core scaffold via reductive amination.

Detailed Experimental Protocol: Synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine

This protocol provides a step-by-step method for the laboratory-scale synthesis of the parent compound.

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Cyclopentylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add cyclopentylamine (1.05 eq) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Cyclopentyl-(4-fluoro-benzyl)-amine.

Synthesis of Analogues and Derivatives

The versatility of the reductive amination protocol allows for the straightforward synthesis of a wide array of analogues by varying the starting materials.

Table 1: Examples of Analogue Synthesis Strategies

| Analogue Type | Starting Material 1 | Starting Material 2 | Potential Modification |

| Benzyl Ring Substitution | Substituted Benzaldehyde (e.g., 2,4-difluorobenzaldehyde, 4-chlorobenzaldehyde) | Cyclopentylamine | Investigates electronic and steric effects on the aromatic ring. |

| Cycloalkyl Ring Modification | 4-Fluorobenzaldehyde | Substituted Cycloalkylamine (e.g., cyclohexylamine, cyclobutylamine) | Explores the impact of the size and conformation of the cycloalkyl moiety. |

| N-Alkylation/Arylation | Cyclopentyl-(4-fluoro-benzyl)-amine | Alkyl or Aryl Halide | Introduction of a third substituent on the nitrogen atom. |

Characterization of Analogues and Derivatives

Unambiguous structural confirmation of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the primary tools for structural elucidation.

-

¹H NMR: Provides information on the proton environment. Key signals to expect for the parent compound include:

-

Aromatic protons of the 4-fluorobenzyl group (typically appearing as multiplets in the δ 7.0-7.4 ppm region).

-

The benzylic methylene protons (-CH₂-) adjacent to the nitrogen (a singlet or AB quartet around δ 3.7-3.9 ppm).

-

The methine proton on the cyclopentyl ring attached to the nitrogen (-CH-) (a multiplet around δ 3.0-3.3 ppm).

-

The aliphatic protons of the cyclopentyl ring (multiplets in the δ 1.2-2.0 ppm region).

-

-

¹³C NMR: Reveals the carbon skeleton of the molecule. Expected signals for the parent compound include:

-

Aromatic carbons (in the δ 115-165 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant).

-

The benzylic carbon (-CH₂-) (around δ 50-55 ppm).

-

The methine carbon of the cyclopentyl ring (-CH-) (around δ 55-60 ppm).

-

Aliphatic carbons of the cyclopentyl ring (in the δ 20-35 ppm region).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. Electrospray ionization (ESI) is a common technique for these types of molecules, typically showing a prominent [M+H]⁺ ion.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compounds, which should ideally be >95% for biological testing.

Biological Activity and Structure-Activity Relationship (SAR)

While specific biological data for a broad range of Cyclopentyl-(4-fluoro-benzyl)-amine analogues is not extensively available in the public domain, the structural features of this scaffold suggest potential activity as monoamine oxidase (MAO) inhibitors. MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO-A are used in the treatment of depression and anxiety, while MAO-B inhibitors are used for Parkinson's disease.

Hypothetical Structure-Activity Relationship

Based on known SAR for other MAO inhibitors, we can hypothesize the following relationships for Cyclopentyl-(4-fluoro-benzyl)-amine analogues:

Caption: Hypothesized structure-activity relationships for the core scaffold.

-

Aromatic Ring Substitution: The position and nature of substituents on the benzyl ring are expected to significantly impact activity and selectivity. Electron-withdrawing groups may enhance potency, while electron-donating groups could alter the selectivity between MAO-A and MAO-B.

-

Cycloalkyl Group Modification: Varying the size of the cycloalkyl ring (e.g., cyclobutyl, cyclohexyl) will modulate the lipophilicity and steric bulk of the molecule, which can affect its ability to fit into the active site of the target enzyme.

-

Nitrogen Substitution: The basicity of the secondary amine is crucial for interaction with the catalytic site of MAOs. N-alkylation would convert it to a tertiary amine, which could alter its binding mode and overall activity.

In Vitro Pharmacological Profiling

To establish a definitive SAR, a panel of in vitro assays is essential.

Table 2: Recommended In Vitro Assays for Pharmacological Profiling

| Assay Type | Purpose | Key Parameters Measured |

| MAO-A and MAO-B Inhibition Assay | To determine the potency and selectivity of the compounds as MAO inhibitors. | IC₅₀ (half-maximal inhibitory concentration) |

| Receptor Binding Assays (e.g., for serotonin and dopamine receptors) | To assess off-target effects and potential for polypharmacology. | Kᵢ (inhibitory constant) |

| CYP450 Inhibition Assays | To evaluate the potential for drug-drug interactions. | IC₅₀ |

| In Vitro Metabolic Stability Assay (microsomes, hepatocytes) | To predict the metabolic clearance of the compounds. | Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ) |

| Aqueous Solubility | To assess a fundamental physicochemical property for drug development. | Kinetic and thermodynamic solubility |

| Cell Viability/Cytotoxicity Assay | To determine the general toxicity of the compounds. | CC₅₀ (half-maximal cytotoxic concentration) |

Conclusion and Future Directions

The Cyclopentyl-(4-fluoro-benzyl)-amine scaffold represents a promising starting point for the development of novel CNS-active agents. The synthetic accessibility via reductive amination allows for the rapid generation of diverse analogues. Future work should focus on the systematic synthesis of a library of derivatives with modifications to the aromatic and cycloalkyl rings, followed by comprehensive in vitro pharmacological profiling to establish a clear and actionable structure-activity relationship. Promising candidates can then be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. The insights gained from such studies will be invaluable in guiding the design of the next generation of therapeutics for neurological and psychiatric disorders.

References

- BenchChem. (2025). The Rising Therapeutic Potential of Benzyl-Substituted Cyclopentenones: A Technical Guide. BenchChem.

- Sampson, D., Zhu, X. Y., Eyunni, S. V., Etukala, J. R., Ofori, E., Bricker, B., ... & Ablordeppey, S. Y. (2014). Identification of a new selective dopamine D4 receptor ligand. Bioorganic & medicinal chemistry, 22(2), 845-853.

- Diouf, O., Depreux, P., Chavatte, P., & Poupaert, J. H. (2000). Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT (4) receptor ligands. European journal of medicinal chemistry, 35(7-8), 699-706.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Azam, F., & Adler, M. J. (2020).

- Hamon, J., Whitebread, S., Techer-Etienne, V., Le Coq, H., Azzaoui, K., & Urban, L. (2009). In vitro safety pharmacology profiling: what else beyond hERG?. Future medicinal chemistry, 1(4), 645-665.

- Bibi, R., Sadiq, A., & Mughal, E. U. (2022). Synthesis, Biological Evaluation, and SAR Studies of Varyingly Substituted 4-Thioflavonols. Open Journal of Medicinal Chemistry, 12(2), 15-25.

- Cioffi, C. L., Wolf, M. A., Guzzo, P. R., Sadalapure, K., Parthasarathy, V., Dethe, D., ... & Liu, S. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl) piperazin-1-yl) cycloalkyl) methyl) benzamide inhibitors of glycine transporter-1. Bioorganic & medicinal chemistry letters, 23(5), 1257-1261.